(2S)-2-ammonio-5-{[iminio(methylamino)methyl]amino}pentanoate
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Overview
Description
(2S)-2-ammonio-5-{[iminio(methylamino)methyl]amino}pentanoate is the zwitterionic form of N(omega)-methyl-L-arginine in which the imino nitrogen has been protonated. It is a conjugate acid of a N(omega)-methyl-L-arginine zwitterion.
Scientific Research Applications
Application in Food and Living Organisms
Methylglyoxal (MG), a highly reactive alpha-oxoaldehyde, forms various compounds including 2-ammonio-5-{[iminio(methylamino)methyl]amino}pentanoate. These compounds are found in foodstuffs and beverages and are linked to complications in diabetes and some neurodegenerative diseases. MG and its derivatives can be quantified using HPLC or GC methods, highlighting their significance in biological research and food industry (Nemet, Varga-Defterdarović, & Turk, 2006).
Role in Structural Characterization and Anticancer Properties
The compound has been involved in the synthesis of Schiff base organotin(IV) complexes, which show potential as anticancer drugs. These complexes have been structurally characterized and demonstrated significant cytotoxicity against various human tumor cell lines (Basu Baul, Basu, Vos, & Linden, 2009).
High-Pressure Polymorph Studies
In crystallography, a high-pressure polymorph of the amino acid (systematic name: 2-ammonio-4-methylpentanoate) was reported. This study contributes to understanding the structural behavior of amino acids under varying pressure conditions (Yamashita et al., 2007).
Application in Photodynamic Therapy (PDT)
The compound, known as methylaminolevulinate (MAL), is used in photodynamic therapy for treating actinic keratoses. This application demonstrates its therapeutic potential in dermatology (Babilas et al., 2007).
Synthesis for PET Radiotracer Development
It has been synthesized as a precursor for (2S)-5-amino-2-(2-[18F]fluoropropanamido)-5-oxopentanoic acid, a potential PET radiotracer for tumor imaging. This application is critical in the development of diagnostic tools in oncology (Liu et al., 2017).
Properties
Molecular Formula |
C7H17N4O2+ |
---|---|
Molecular Weight |
189.24 g/mol |
IUPAC Name |
(2S)-5-[[amino(methylazaniumylidene)methyl]amino]-2-azaniumylpentanoate |
InChI |
InChI=1S/C7H16N4O2/c1-10-7(9)11-4-2-3-5(8)6(12)13/h5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11)/p+1/t5-/m0/s1 |
InChI Key |
NTNWOCRCBQPEKQ-YFKPBYRVSA-O |
Isomeric SMILES |
C[NH+]=C(N)NCCC[C@@H](C(=O)[O-])[NH3+] |
SMILES |
C[NH+]=C(N)NCCCC(C(=O)[O-])[NH3+] |
Canonical SMILES |
C[NH+]=C(N)NCCCC(C(=O)[O-])[NH3+] |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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